molecular formula C7H16N2O B7843492 (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

Cat. No.: B7843492
M. Wt: 144.21 g/mol
InChI Key: NVGQSNNWKLLATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral compound that features a pyrrolidine ring, a secondary amine, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(methyl(pyrrolidin-3-yl)amino)ethanol: The enantiomer of the compound with different stereochemistry.

    N-methylpyrrolidine: A structurally similar compound lacking the ethanol group.

    2-(methylamino)ethanol: A compound with a similar functional group arrangement but lacking the pyrrolidine ring.

Uniqueness

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethanol group. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2-[methyl(pyrrolidin-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSNNWKLLATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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